3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-amino-1,3-benzoxazole, followed by cyclization and subsequent functionalization to introduce the naphthol moiety. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL
- 3-(5-{[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL
Uniqueness
Compared to similar compounds, 3-(5-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C24H14BrN3O4 |
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Molecular Weight |
488.3 g/mol |
IUPAC Name |
3-[5-[(4-bromo-3-nitrophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14BrN3O4/c25-19-7-5-14(9-21(19)28(30)31)13-26-17-6-8-23-20(12-17)27-24(32-23)18-10-15-3-1-2-4-16(15)11-22(18)29/h1-13,29H |
InChI Key |
WYTRIWNKKDAEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC(=C(C=C5)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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